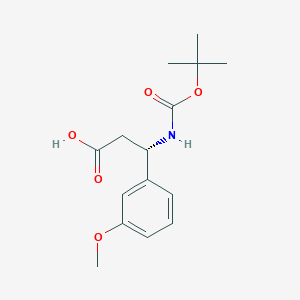

Methyl 2-methoxy-5-nitrobenzoate

Descripción general

Descripción

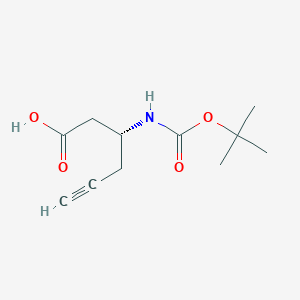

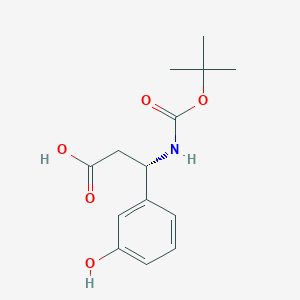

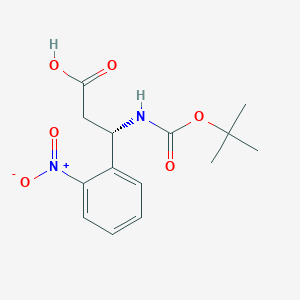

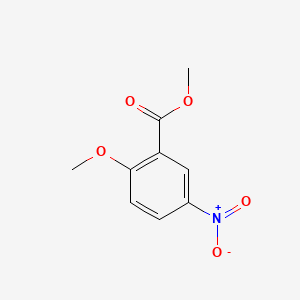

Methyl 2-methoxy-5-nitrobenzoate is a chemical compound that is part of a broader class of nitroaromatic compounds, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. The presence of the methoxy and nitro groups on the benzene ring can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of nitroaromatic compounds like methyl 2-methoxy-5-nitrobenzoate often involves nitration reactions. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate was improved by using a mixture of nitric acid and sulfuric acid for nitration, which resulted in high yields above 80% . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which shares a similar methoxy-nitro substitution pattern, was achieved using readily available starting materials and provided a process-oriented approach suitable for the resynthesis of cardiotonic drugs .

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the presence of electron-withdrawing nitro groups, which can influence the electron density distribution on the benzene ring. For example, in the case of methyl 2,6-dihydroxy-3-nitrobenzoate, the nitro group was found to be coplanar with the benzene ring, indicating conjugation with the π-electron system . This conjugation can affect the reactivity and stability of the molecule.

Chemical Reactions Analysis

Nitroaromatic compounds can undergo various chemical reactions, including reduction, substitution, and cyclization. The synthesis of N-methyl-5-methoxyl-2-nitroaniline involved a four-step process including substitution, acetylation, methylation, and deacetylation . Additionally, the Perkin cyclization of certain alkoxyphenoxyalkanoic acids led to the formation of compounds such as 2-alkyl-7-methoxy-5-nitrobenzo[b]furans . These reactions demonstrate the versatility of nitroaromatic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by their functional groups. The presence of methoxy and nitro substituents can affect properties such as solubility, melting point, and acidity. For example, the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro derivative were studied, revealing several reaction paths that vary with medium acidity . These properties are crucial for the practical application and handling of these compounds in various chemical processes.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Methyl 2-methoxy-5-nitrobenzoate is used in the synthesis of various novel compounds. Wong et al. (2002) discovered a new synthesis route for "push-pull" naphthalenes using nitro-2-methylbenzoate esters, which revealed the potential of Methyl 2-methoxy-5-nitrobenzoate in creating new molecular structures (Wong et al., 2002). Additionally, Lomov (2019) developed alternative approaches to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic Acid, an intermediate in the preparation of cardiotonic drugs, starting from 2-methyl-5-nitrophenol, a related compound (Lomov, 2019).

Chemical Process Improvement

Song (2011) studied the reduction reaction of nitro in 2-methoxy-5-nitrobenzoic acid, exploring different methods and their industrial applications (Song, 2011). This research is significant for optimizing chemical processes involving this compound.

Solubility and Chemical Properties

Hart et al. (2017) and (2015) conducted studies to determine Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid in various solvents, providing insights into the solubility and chemical properties of related compounds (Hart et al., 2017) (Hart et al., 2015).

Pharmaceutical Applications

Several studies have utilized methyl 2-methoxy-5-nitrobenzoate in the synthesis of pharmaceutical compounds. Lv and Yin (2019) designed a new heterocyclic compound using methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as the starting material, which showed potential in treating bone cancer (Lv & Yin, 2019). Similarly, Gaddam et al. (2020) developed a method for detecting genotoxic impurities in lenalidomide, including derivatives of methyl 2-methoxy-5-nitrobenzoate (Gaddam et al., 2020).

Antimicrobial and Antitumor Activities

Research by Jasztold-Howorko et al. (2005) and Li et al. (2012) explored the synthesis of compounds containing elements of methyl 2-methoxy-5-nitrobenzoate, showing promising cytotoxic and antimicrobial activities (Jasztold-Howorko et al., 2005) (Li et al., 2012).

Environmental Chemistry

Studies such as those by Mei et al. (2018) and Jiang Weimin (2007) have investigated environmentally friendly synthesis processes involving compounds related to methyl 2-methoxy-5-nitrobenzoate, contributing to green chemistry and sustainable practices (Mei et al., 2018) (Jiang Weimin, 2007).

Mecanismo De Acción

Target of Action

Nitrobenzoates, a class of compounds to which Methyl 2-methoxy-5-nitrobenzoate belongs, are often used in organic synthesis due to their reactivity. They can act as electrophiles, reacting with nucleophiles in various chemical reactions .

Mode of Action

Nitrobenzoates can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The nitro group is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic attack .

Action Environment

The action, efficacy, and stability of Methyl 2-methoxy-5-nitrobenzoate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

methyl 2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFJVVTBNTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427313 | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methoxy-5-nitrobenzoate | |

CAS RN |

34841-11-7 | |

| Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 2-methoxy-5-nitrobenzoate in the synthesis of the antidiabetic agent KRP-297?

A1: Methyl 2-methoxy-5-nitrobenzoate serves as the starting material in the multi-step synthesis of KRP-297. The synthesis, as described in the research paper, involves several transformations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.